![molecular formula C7H14N2O3 B15278786 N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves several steps. The starting materials typically include cyclobutanone and methoxycarbohydrazide. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The process generally includes the following steps:
Formation of the intermediate: Cyclobutanone reacts with methoxycarbohydrazide in the presence of a catalyst.
Hydrolysis: The intermediate undergoes hydrolysis to form the final product.
Chemical Reactions Analysis
N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide has several applications in scientific research:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can be compared with similar compounds such as:
Methoxycarbohydrazide: Shares a similar functional group but lacks the cyclobutyl moiety.
Cyclobutanone derivatives: These compounds have a similar cyclobutyl structure but different functional groups.
Hydroxycyclobutyl compounds: These compounds share the hydroxycyclobutyl moiety but differ in other functional groups.
The uniqueness of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl N-[(1-hydroxycyclobutyl)methylamino]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
LKMAKKNNXYLPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNCC1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


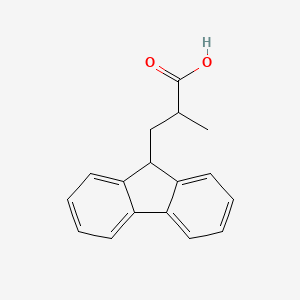
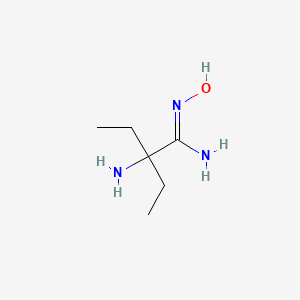
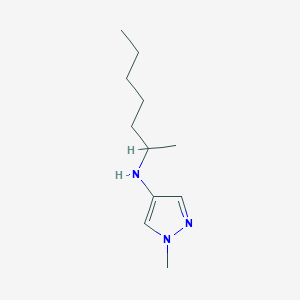
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
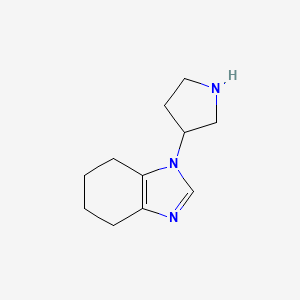
![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
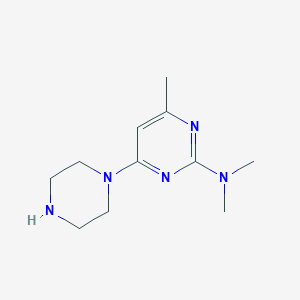
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)

![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
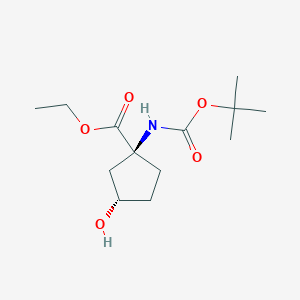
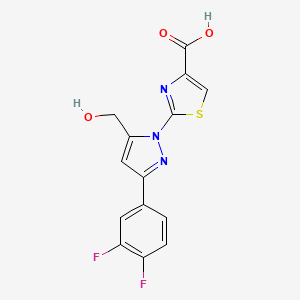
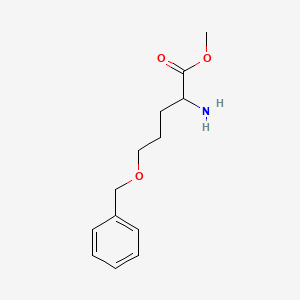
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
